

Target Validation of p300/CBP for B026: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | B026      |           |  |  |  |
| Cat. No.:            | B15142409 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, where they can function as oncogenes by activating the transcription of key cancer-driving genes.[4][5][6] This has positioned p300/CBP as attractive therapeutic targets for the development of novel anticancer agents. **B026** is a potent and selective small-molecule inhibitor of the HAT activity of p300/CBP.[7][8][9] This technical guide provides a comprehensive overview of the target validation of p300/CBP for the therapeutic candidate **B026**, summarizing key quantitative data, detailing experimental methodologies, and visualizing essential pathways and workflows.

## Core Concepts: p300/CBP Function and Inhibition

p300 and CBP are highly homologous proteins that acetylate histone proteins, leading to a more relaxed chromatin structure that facilitates gene transcription.[2][10] They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with active gene expression.[4][5] By inhibiting the HAT activity of p300/CBP, molecules like **B026** can prevent H3K27 acetylation, leading to a more condensed chromatin state and the downregulation of oncogenes, thereby inhibiting cancer cell proliferation and survival.[2][11]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data supporting the target validation of p300/CBP for **B026**.

Table 1: In Vitro Enzymatic Activity of **B026** 

| Target Enzyme | IC50 (nM) | Selectivity                                |
|---------------|-----------|--------------------------------------------|
| p300          | 1.8[7][8] | >2000-fold vs. other HAT family members[4] |
| СВР           | 9.5[7][8] |                                            |

Table 2: Cellular Activity of B026 in MV-4-11 Acute Myeloid Leukemia Cells

| Assay               | Endpoint                      | B026<br>Concentration | Result                       |
|---------------------|-------------------------------|-----------------------|------------------------------|
| Cell Proliferation  | Antiproliferative<br>Activity | 0-5 μM (12h)          | Dose-dependent inhibition[8] |
| Histone Acetylation | H3K27Ac Expression            | 0-5 μM (6h)           | Dose-dependent inhibition[8] |
| Target Engagement   | p300 Thermal Stability        | 0-5 μM (12h)          | Dose-dependent increase[8]   |
| Oncogene Expression | MYC Expression                | 0-1 μM (24h)          | Decreased expression[8]      |

Table 3: In Vivo Pharmacokinetics and Efficacy of B026



| Species                               | Dosing<br>Route        | Key<br>Pharmacoki<br>netic<br>Parameters                             | Tumor<br>Model                                  | Dosing<br>Regimen                    | Tumor<br>Growth<br>Inhibition<br>(TGI) |
|---------------------------------------|------------------------|----------------------------------------------------------------------|-------------------------------------------------|--------------------------------------|----------------------------------------|
| Rat (Male<br>SD)                      | IV & PO (1-3<br>mg/kg) | Low clearance (13.4 mL/min/kg), Good oral bioavailability (F=56%)[8] | MV-4-11<br>Xenograft<br>(Balb/c<br>female mice) | 50 mg/kg PO,<br>daily for 28<br>days | 75.0%[8]                               |
| 100 mg/kg<br>PO, daily for<br>28 days | 85.7%[8]               |                                                                      |                                                 |                                      |                                        |

# **Signaling Pathway and Mechanism of Action**

The following diagram illustrates the signaling pathway involving p300/CBP and the mechanism of action of **B026**.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. Pharmacokinetics studies in the rat [bio-protocol.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Pharmacokinetic study in rats [bio-protocol.org]
- 8. Luminescent cell viability assay [bio-protocol.org]
- 9. altogenlabs.com [altogenlabs.com]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Target Validation of p300/CBP for B026: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142409#target-validation-of-p300-cbp-for-b026]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com